4-Bromo-2-[(methylamino)methyl]phenol

Catalog No.
S808229
CAS No.
157729-23-2
M.F
C8H10BrNO
M. Wt
216.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-[(methylamino)methyl]phenol

CAS Number

157729-23-2

Product Name

4-Bromo-2-[(methylamino)methyl]phenol

IUPAC Name

4-bromo-2-(methylaminomethyl)phenol

Molecular Formula

C8H10BrNO

Molecular Weight

216.078

InChI

InChI=1S/C8H10BrNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3

InChI Key

XVEDWUMXQCOGAE-UHFFFAOYSA-N

SMILES

CNCC1=C(C=CC(=C1)Br)O
  • Modification of Biomolecules

    4-Br-2-AMM-phenol possesses a phenolic group, which can form covalent bonds with biomolecules containing amine or thiol groups. This property could be useful for attaching the molecule to proteins, peptides, or nucleotides for further study .

  • Medicinal Chemistry

    The presence of a bromine atom and a methylamino group introduces functional groups that can participate in various interactions with biological targets. This suggests potential applications in medicinal chemistry, though specific targets or activities would require further investigation.

  • Material Science

    Phenolic compounds can play a role in the development of new materials. The combination of the phenolic group, the bromine atom, and the methylamino functionality in 4-Br-2-AMM-phenol might be of interest for the design of novel materials with specific properties, but more research is needed.

4-Bromo-2-[(methylamino)methyl]phenol is an organic compound characterized by its structural formula C₈H₁₀BrNO. It features a bromine atom at the 4-position of a phenolic ring, with a methylamino group attached to the 2-position via a methylene bridge. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses.

There is no current information available on the mechanism of action of 4-Bromo-2-[(methylamino)methyl]phenol in any biological system.

  • As information on this compound is scarce, specific safety hazards are unknown. However, standard laboratory safety protocols should always be followed when handling any unfamiliar compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Future Research Directions

  • Further research is needed to elucidate the synthesis, physical and chemical properties, and potential applications of 4-Bromo-2-[(methylamino)methyl]phenol.
  • Investigations into its reactivity and potential interactions with other molecules could lead to discoveries in medicinal chemistry or material science.

The chemical behavior of 4-Bromo-2-[(methylamino)methyl]phenol is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity in biological systems.
  • Condensation Reactions: The compound can participate in condensation reactions, forming larger molecular structures or complexes.

4-Bromo-2-[(methylamino)methyl]phenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate potential antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications .
  • CYP Enzyme Inhibition: The compound has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and efficacy .
  • Neuropharmacological Effects: Given its structural similarity to known psychoactive compounds, it may possess neuropharmacological properties worth investigating.

The synthesis of 4-Bromo-2-[(methylamino)methyl]phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-bromo-salicylaldehyde and an appropriate amine.
  • Reflux Reaction: The aldehyde is reacted with the amine under reflux conditions in an alcoholic solvent, leading to the formation of the desired compound through a Schiff base mechanism.
  • Purification: The product is purified through recrystallization or chromatography techniques to isolate the final compound with high purity .

4-Bromo-2-[(methylamino)methyl]phenol has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial agent makes it valuable in drug discovery.
  • Chemical Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Research Tool: Used in studies exploring enzyme inhibition and biological activity related to phenolic compounds.

Interaction studies have shown that 4-Bromo-2-[(methylamino)methyl]phenol can engage with various biological targets:

  • Enzyme Interactions: It has been studied for its inhibitory effects on cytochrome P450 enzymes, which play critical roles in drug metabolism and detoxification processes .
  • Binding Affinity Studies: Research indicates that this compound may exhibit binding affinity towards specific receptors, warranting further investigation into its pharmacodynamics.

Several compounds share structural similarities with 4-Bromo-2-[(methylamino)methyl]phenol. Here are some notable examples:

Compound NameCAS NumberKey Structural FeaturesUnique Characteristics
4-Bromo-2-[(ethylamino)methyl]phenol42313-78-0Ethylamino group instead of methylaminoPotentially different pharmacokinetics and bioactivity
4-Bromo-2-methylphenol2362-12-1Lacks the methylamino groupMore straightforward phenolic activity
4-Bromoaniline106-40-1Amino group instead of hydroxylDifferent reactivity due to amino functionality

These compounds highlight the unique presence of the methylamino group in 4-Bromo-2-[(methylamino)methyl]phenol, which may contribute to its distinct biological activities and chemical reactivity compared to others.

XLogP3

2

Dates

Modify: 2023-08-15

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